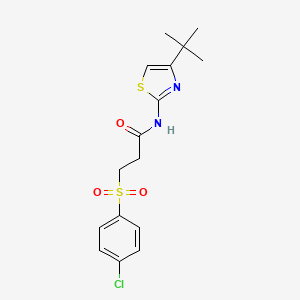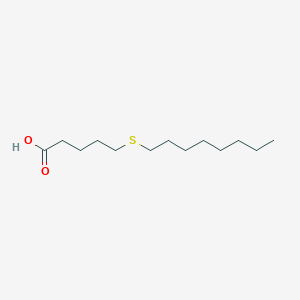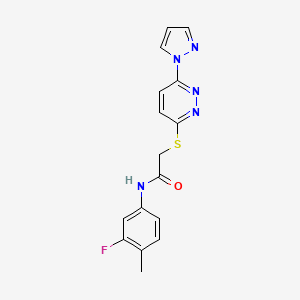![molecular formula C16H19F2NO3S B3016470 N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide CAS No. 1022105-84-5](/img/structure/B3016470.png)
N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide" is a structurally complex molecule that features a bicyclic heptane ring system attached to a difluorophenyl group through a methanesulfonamide linker. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior and characteristics of related methanesulfonamide compounds, which can be used to infer some properties of the compound .
Synthesis Analysis
The synthesis of related methanesulfonamide compounds often involves the reaction of halophenyl methanesulfonamides with various reagents. For example, the reaction of N-(2-bromophenyl)- and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of a palladium catalyst yields 1-methylsulfonyl-indoles . This suggests that the synthesis of the target compound might also involve halogenated intermediates and could potentially be achieved through similar palladium-catalyzed reactions.
Molecular Structure Analysis
Methanesulfonamide derivatives exhibit a range of conformations due to the rotation around single bonds. Conformational analysis using vibrational and NMR spectroscopy, as well as theoretical computations, reveals the presence of multiple stable conformers . The conformation of the N-H bond in various methanesulfonamide structures is often syn to substituents on the aromatic ring, which can influence the molecule's biological activity . This information can be extrapolated to suggest that the difluorophenyl group in the target compound may also influence its conformation and potentially its biological activity.
Chemical Reactions Analysis
Methanesulfonamide compounds can participate in various chemical reactions, including self-association through hydrogen bonding . The presence of fluorine atoms on the aromatic ring could affect the reactivity and association patterns of the target compound due to the electronegative nature of fluorine. Additionally, the reactivity of methanesulfonamide derivatives can be tuned by substituting different groups on the aromatic ring, as seen in the development of chemoselective N-acylation reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in bond and torsion angles . The amide hydrogen atom is often readily available for interaction with biological receptors, which is significant for the compound's biological activity . The introduction of fluorine atoms could further affect the physical properties, such as solubility and boiling point, due to the strong electronegativity and small size of fluorine.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
- A derivative of N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide was synthesized for studying its epoxidation and aminolysis. This research enhances our understanding of the regioselectivity of these transformations in organic chemistry (Palchikov, Prid’ma, & Kas’yan, 2014).
- Studies have also been conducted on the self-association and conformations of related methanesulfonamide compounds in solution, using IR spectroscopy and quantum chemical methods. This aids in understanding the molecular behavior of such compounds (Sterkhova, Moskalik, & Shainyan, 2014).
Physicochemical Properties and Ecotoxicity
- Research into protic ionic liquids (PILs) involving camphorsulfonate anion variants of this compound has been done to evaluate their density, viscosity, thermal degradation, and Bronsted acidities. Such studies are crucial in determining the potential applications of these compounds in various industrial and scientific settings (Sardar et al., 2018).
Medicinal Chemistry and Drug Development
- While specific studies directly involving N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide in medicinal chemistry weren't found, related compounds have been used in the development of chemoselective N-acylation reagents. These findings can contribute to pharmaceutical synthesis and drug development processes (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Organic Chemistry and Catalysis
- Research on the synthesis and oxidation of camphor-10-sulfonic acid amides, which are structurally related to N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide, provides insights into the potential uses of such compounds in organic synthesis and catalysis (Kas’yan, Palchikov, Turov, Prid’ma, & Tokar, 2009).
Crystallography and Molecular Structure
- Structural analysis of related methanesulfonamide compounds has been done to understand their molecular conformations and interactions. Such studies are crucial for the design of molecules with specific properties for scientific and industrial applications (Gowda, Foro, & Fuess, 2007).
Mecanismo De Acción
Mode of Action
It is known that the compound undergoes transformations such as epoxidation and aminolysis . The regioselectivity of these transformations has been determined by IR and 1H NMR spectroscopy and mass spectrometry .
Biochemical Pathways
It is suggested that the compound may be involved in various reactions, including epoxidation and aminolysis . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
It is known that the compound undergoes transformations such as epoxidation and aminolysis
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3S/c1-15(2)10-5-6-16(15,14(20)7-10)9-23(21,22)19-13-4-3-11(17)8-12(13)18/h3-4,8,10,19H,5-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYSOGCCUGLUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B3016390.png)

![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3016393.png)
![N-(4-{1-[(sec-butylamino)carbonyl]cyclopropyl}phenyl)-2-chlorobenzamide](/img/structure/B3016397.png)


![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)


